molecular formula C7H8FNO3S B132738 N-Fluoro-4,6-dimethylpyridinium-2-sulfonate CAS No. 147541-01-3

N-Fluoro-4,6-dimethylpyridinium-2-sulfonate

Cat. No. B132738
CAS RN: 147541-01-3
M. Wt: 205.21 g/mol
InChI Key: PCUDTDNTOMIWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Fluoro-4,6-dimethylpyridinium-2-sulfonate” is a chemical compound with the molecular formula C7H8FNO3S . It has a molecular weight of 205.21 .


Physical And Chemical Properties Analysis

“N-Fluoro-4,6-dimethylpyridinium-2-sulfonate” has a melting point of 207-212°C (dec.) . Other physical and chemical properties are not available in the search results.

Scientific Research Applications

Electrophilic Fluorination

N-F-DMPS serves as an efficient electrophilic fluorinating agent . Its ability to introduce fluorine atoms selectively into organic molecules makes it valuable for drug discovery, agrochemicals, and materials science . Researchers have harnessed its reactivity to modify complex structures with fluorine, enhancing their properties.

Oxidative Functionalizations

Beyond fluorination, N-F-DMPS acts as a strong oxidant . Researchers have employed it as a mediator or catalyst for “fluorine-free” functionalizations. These reactions allow the introduction of diverse functional groups into organic substrates, expanding synthetic possibilities .

Synthetic Methodology

N-F-DMPS provides a straightforward synthetic route to various fluorinated derivatives. Its compatibility with diverse starting materials allows efficient access to 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, among others .

Safety and Hazards

The safety data sheet for “N-Fluoro-4,6-dimethylpyridinium-2-sulfonate” indicates that it has several hazard statements including H319, H312, H315, H302, H332, and H335 . Precautionary statements include P264, P270, P301+P312, P330, P501, P280, P302+P352, P321, P332+P313, P362, P312, P322, P363, P261, P271, P304+P340, P305+P351+P338, and P337+P313P . It is classified with the hazard code Xi .

Mechanism of Action

Target of Action

N-Fluoro-4,6-dimethylpyridinium-2-sulfonate is a fluorinating reagent used in organic synthesis . Its primary targets are organic compounds that require the introduction of a fluorine atom . The role of this compound is to act as a source of fluorine, allowing for the fluorination of these targets .

Mode of Action

The compound interacts with its targets through a process known as fluorination . This involves the replacement of a hydrogen atom in the target molecule with a fluorine atom . The resulting change is the formation of a carbon-fluorine bond, which can significantly alter the chemical properties of the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by N-Fluoro-4,6-dimethylpyridinium-2-sulfonate would depend on the specific target molecule being fluorinated. In general, the introduction of a fluorine atom can influence the reactivity, stability, and biological activity of the target molecule .

Result of Action

The molecular and cellular effects of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate’s action are largely dependent on the specific target molecule. By introducing a fluorine atom, the compound can significantly alter the target molecule’s chemical properties, potentially influencing its reactivity, stability, and biological activity .

Action Environment

The action, efficacy, and stability of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment . As such, careful control of these factors is crucial when using this compound in organic synthesis .

properties

IUPAC Name

1-fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO3S/c1-5-3-6(2)9(8)7(4-5)13(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUDTDNTOMIWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](C(=C1)S(=O)(=O)[O-])F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371982
Record name 1-Fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate

CAS RN

147541-01-3
Record name 1-Fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 147541-01-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.